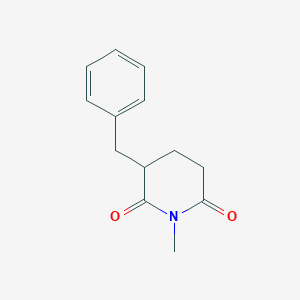

3-Benzyl-1-methylpiperidine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-14-12(15)8-7-11(13(14)16)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINUWMKQMSPMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561325 | |

| Record name | 3-Benzyl-1-methylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124482-68-4 | |

| Record name | 3-Benzyl-1-methylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyl 1 Methylpiperidine 2,6 Dione

Conventional Synthetic Pathways to 3-Benzyl-1-methylpiperidine-2,6-dione

Conventional synthetic routes to this compound typically involve the construction of the piperidine-2,6-dione core followed by or concurrent with the introduction of the benzyl (B1604629) and methyl groups at the appropriate positions.

Precursor Identification and Selection for this compound Synthesis

One common strategy involves the reaction of glutaric anhydride (B1165640) with an aniline (B41778) derivative. researchgate.net This is followed by cyclization to form the piperidine-2,6-dione ring. researchgate.net Another approach utilizes the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, which after a one-pot deoxygenation and saturation of the heteroaromatic ring, yields 3-(substituted benzyl)piperidines. researchgate.net

The introduction of the N-methyl group can be achieved by using N-methylated precursors or by a subsequent N-alkylation step. Similarly, the benzyl group at the 3-position is often introduced via alkylation of a pre-formed piperidine-2,6-dione enolate or by using a benzyl-substituted precursor in the initial ring-forming reaction.

A representative set of precursors for the synthesis of related piperidine-2,6-diones is outlined in the table below.

| Precursor 1 | Precursor 2 | Product Type |

| Glutaric anhydride | Aniline derivative | N-Arylpiperidine-2,6-dione |

| 3-Chloro-2-butanone | Benzaldehyde (B42025), Ammonium acetate | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one nih.gov |

| 5-Ethoxyindole | 1-Benzyl-4-piperidone | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole mdpi.com |

| δ-Valerolactone | D-Phenylglycinol | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one researchgate.net |

Stepwise Reaction Mechanisms in the Formation of this compound

The formation of the this compound ring system generally proceeds through a series of well-understood reaction mechanisms. A common pathway involves the initial formation of a glutarimide (B196013) ring, which is a piperidine-2,6-dione structure.

For example, the reaction between glutaric anhydride and an amine, such as methylamine (B109427), would proceed via a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an amic acid intermediate. Subsequent heating promotes an intramolecular cyclization via another nucleophilic acyl substitution, where the newly formed amide nitrogen attacks the remaining carboxylic acid group, eliminating a molecule of water to form the piperidine-2,6-dione ring.

The introduction of the benzyl group at the 3-position typically involves the generation of an enolate from the piperidine-2,6-dione using a suitable base, such as lithium diisopropylamide (LDA). This enolate then acts as a nucleophile and reacts with benzyl bromide in an SN2 reaction to form the C-C bond at the 3-position.

Optimization Strategies for Established Synthetic Routes of this compound

Optimization of synthetic routes is crucial for improving yield, purity, and cost-effectiveness. Key areas for optimization in the synthesis of this compound include reaction conditions, catalyst selection, and purification methods.

Strategies for optimization may include:

Solvent and Temperature Screening: The choice of solvent can significantly impact reaction rates and yields. A systematic screening of solvents and reaction temperatures can identify the optimal conditions for each step.

Base Selection: For the benzylation step, the choice of base is critical. Strong, non-nucleophilic bases like LDA are often used, but exploring other bases such as sodium hydride or potassium tert-butoxide could offer advantages in terms of cost or ease of handling.

Catalyst Loading and Type: In catalytic reactions, optimizing the catalyst loading and exploring different types of catalysts can lead to improved efficiency and selectivity.

Purification Techniques: Developing efficient purification methods, such as crystallization or chromatography-free protocols, can significantly reduce production costs and time. lookchem.com

Advanced Synthetic Approaches to this compound

More recent synthetic efforts have focused on developing more sophisticated methods that offer greater control over the reaction and access to specific stereoisomers.

Novel Catalytic Methods in this compound Synthesis

The development of novel catalytic systems offers promising avenues for the synthesis of piperidine (B6355638) derivatives. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to form the C-C bond between the piperidine ring and the benzyl group. For instance, a Suzuki or Heck coupling reaction could potentially be used to introduce the benzyl moiety.

Furthermore, organocatalysis has emerged as a powerful tool in organic synthesis. Chiral organocatalysts could be employed to achieve an asymmetric synthesis of this compound, directly yielding an enantiomerically enriched product.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The 3-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, methods for their stereoselective synthesis are of great importance.

Stereoselective approaches often involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For example, a chiral auxiliary attached to the nitrogen atom of the piperidine ring can direct the incoming benzyl group to a specific face of the enolate, leading to the preferential formation of one enantiomer. After the reaction, the chiral auxiliary can be removed.

Asymmetric hydrogenation of a suitable precursor, such as a 3-benzylidenepiperidine-2,6-dione, using a chiral catalyst is another viable strategy. lookchem.com This approach can provide direct access to enantiomerically enriched this compound. A study on the stereoselective synthesis of (R)-3-benzylpiperidine highlights the use of aza-Michael addition reactions with (R)-phenylglycinol, leading to piperidin-2-ones that can be selectively crystallized with high diastereomeric purity. lookchem.com

The table below summarizes some advanced synthetic strategies.

| Synthetic Approach | Key Feature | Potential Advantage |

| Organocatalysis | Use of small organic molecules as catalysts | Metal-free, environmentally benign, potential for asymmetric synthesis |

| Chiral Auxiliary | Temporary incorporation of a chiral group | High stereocontrol in alkylation reactions |

| Asymmetric Hydrogenation | Use of chiral metal catalysts for reduction | Direct formation of enantiomerically enriched products lookchem.com |

| Aza-Michael Addition | Use of chiral amines for conjugate addition | Formation of chiral piperidinone intermediates lookchem.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations such as atom economy, the use of safer solvents and reagents, and the development of catalytic and energy-efficient methods.

The traditional N-alkylation of amides and lactams often involves the use of stoichiometric amounts of strong bases and hazardous alkylating agents, generating significant waste. mdpi.com Modern approaches focus on developing more sustainable catalytic methods.

A key area for the implementation of green chemistry is the N-methylation step. The direct N-alkylation of amides with alcohols, where water is the only byproduct, represents a highly atom-economical and environmentally benign alternative to traditional methods. researchgate.net This transformation can be facilitated by various catalysts, including those based on cobalt nanoparticles. rsc.org These catalytic systems offer high selectivity and avoid the use of large quantities of bases and alkyl halides. rsc.org

Microwave-assisted synthesis under solvent-free conditions is another green chemistry approach applicable to the N-alkylation of amides and lactams. mdpi.com This technique can significantly reduce reaction times and energy consumption while eliminating the need for potentially toxic solvents. mdpi.com

Furthermore, the use of phase-transfer catalysis (PTC) can enable the alkylation to proceed without the preliminary formation of the amide salt, simplifying the process and reducing waste. mdpi.com

Table 2: Comparison of Traditional vs. Green N-Methylation Methods

| Feature | Traditional N-Methylation | Green N-Methylation |

| Methylating Agent | Methyl halides (e.g., CH₃I) | Methanol, Dimethyl carbonate |

| Byproducts | Halide salts | Water, CO₂ and Methanol |

| Catalyst | Stoichiometric strong bases (e.g., NaH) | Catalytic amounts of transition metals (e.g., Co, Pd) or organocatalysts |

| Solvents | Often requires anhydrous, aprotic solvents (e.g., DMF, THF) | Can be performed in greener solvents or solvent-free |

| Energy | Often requires prolonged heating | Microwave irradiation can significantly reduce reaction times |

By adopting these greener synthetic strategies, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformations of 3 Benzyl 1 Methylpiperidine 2,6 Dione

Reactions at the Carbonyl Centers of 3-Benzyl-1-methylpiperidine-2,6-dione

The two carbonyl groups of the piperidine-2,6-dione ring are the primary sites for nucleophilic attack. As part of a cyclic imide structure, these carbonyls exhibit reactivity that is comparable to, though generally more resistant to hydrolysis than, acid anhydrides. wikipedia.org

Nucleophilic acyl substitution at the carbonyl centers of this compound proceeds through a characteristic addition-elimination mechanism. libretexts.org A nucleophile initially adds to the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and reforming a carbonyl double bond. libretexts.orgvanderbilt.edu

In the case of a cyclic imide like this compound, a strong nucleophile can attack one of the carbonyl groups. This can lead to ring opening, where the nucleophile becomes incorporated into the resulting acyclic amide. For instance, hydrolysis with strong bases like sodium hydroxide (B78521) would involve the attack of a hydroxide ion, leading to the formation of a carboxylate and an amide, effectively opening the piperidine (B6355638) ring. Similarly, aminolysis with primary or secondary amines can result in the formation of a new amide bond by opening the ring. vanderbilt.edu The reactivity of amides and imides towards nucleophiles is a cornerstone of their chemistry, allowing for their conversion into other carboxylic acid derivatives. noaa.gov

Table 1: Predicted Nucleophilic Acyl Substitution Reactions

| Nucleophile (Nuc-H) | Product Type | General Reaction |

|---|---|---|

| Water (H₂O) | Ring-opened carboxylate-amide | Hydrolysis |

| Alcohol (R'OH) | Ring-opened ester-amide | Alcoholysis |

| Amine (R'₂NH) | Ring-opened diamide | Aminolysis |

The dione (B5365651) moiety is susceptible to reduction by powerful reducing agents. The use of complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), can lead to the complete reduction of both carbonyl groups. Depending on the reaction conditions, this can yield 1-methyl-3-benzylpiperidine or the corresponding amino diol. The reduction of similar piperidinone intermediates is a known synthetic strategy. nih.gov

Conversely, the carbonyl carbons of the dione are in a high oxidation state, making further oxidation at these positions energetically unfavorable without cleavage of the ring. The primary oxidation reactions involving this molecule would likely occur at the benzylic position of the benzyl (B1604629) group or on the aromatic ring itself, rather than at the dione center.

Reactivity of the Piperidine Ring System in this compound

The reactivity of the piperidine ring system encompasses the benzyl substituent, the nitrogen atom, and the potential for ring cleavage or reformation.

The benzyl group attached to the piperidine ring is essentially an alkyl-substituted benzene (B151609) ring. As such, it is susceptible to electrophilic aromatic substitution (EAS). uci.edu The alkyl group is an activating substituent, meaning it increases the rate of reaction compared to benzene and directs incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org This is due to the electron-donating nature of the alkyl group, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. uci.edu

Common electrophilic aromatic substitution reactions that can be anticipated for this compound include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the ortho and para positions.

Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the substitution of a hydrogen atom with a halogen at the ortho and para positions.

Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid would add an alkyl group to the ortho and para positions. However, this reaction is prone to polyalkylation.

Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid would introduce an acyl group, which is subsequently often reduced to an alkyl group, at the ortho and para positions.

Table 2: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho-Nitro and para-nitro substituted derivatives |

| Bromination | Br₂, FeBr₃ | ortho-Bromo and para-bromo substituted derivatives |

The nitrogen atom in this compound is part of an imide functional group. wikipedia.org The lone pair of electrons on the nitrogen is delocalized through resonance with both adjacent carbonyl groups. This significantly reduces its basicity and nucleophilicity compared to a typical amine. noaa.gov Consequently, reactions that are characteristic of amines, such as protonation, alkylation, or acylation at the nitrogen atom, are generally not observed under standard conditions for this compound. The nitrogen atom is already alkylated with a methyl group, further precluding reactions that would require an N-H bond.

The stability of the piperidine-2,6-dione ring is a critical aspect of its reactivity. As a cyclic imide, it can undergo ring-opening reactions under hydrolytic conditions. wikipedia.org Both acidic and basic catalysis can promote the cleavage of one of the amide bonds within the ring.

Base-catalyzed hydrolysis: This involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to the formation of a salt of a glutaric acid derivative with an N-methyl amide and a C3-benzyl substituent.

Acid-catalyzed hydrolysis: Protonation of a carbonyl oxygen activates the carbonyl carbon towards attack by a weak nucleophile like water, ultimately leading to the same ring-opened product.

The reverse reaction, ring closure, is a fundamental method for the synthesis of such piperidine-2,6-diones. For example, heating a suitably substituted glutaric acid or its anhydride with methylamine (B109427) would lead to the formation of the N-methylated cyclic imide through a condensation reaction. wikipedia.orgresearchgate.net This highlights the equilibrium that can exist between the cyclic imide and its ring-opened form under certain conditions.

Derivatization Strategies for this compound

Derivatization of the this compound molecule can be systematically approached by targeting its key structural components. These strategies allow for the synthesis of a diverse library of analogs for further investigation.

The benzyl group presents two main regions for functionalization: the aromatic ring and the benzylic carbon (the CH₂ group connecting the phenyl ring to the piperidine core).

Aromatic Ring Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. However, reaction conditions must be carefully selected to avoid unwanted side reactions with the piperidine-2,6-dione core. Potential transformations include:

Nitration: Introduction of a nitro group (NO₂) onto the aromatic ring, typically at the para or ortho position, can be achieved using nitrating agents. For instance, a developed derivatization strategy for metabolomics utilizes 3-nitrophenylhydrazine (B1228671) (3-NPH) to target specific functional groups, highlighting how nitroaromatics are incorporated into molecular structures. nih.gov

Halogenation: The addition of halogen atoms (e.g., Br, Cl) to the phenyl ring can be accomplished through electrophilic halogenation.

Benzylic Position Reactions: The benzylic carbon is particularly reactive due to the stability of the resulting benzylic radical or carbocation intermediates, which are stabilized by resonance with the adjacent benzene ring. masterorganicchemistry.com

Oxidation: The benzylic C-H bonds are susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position. masterorganicchemistry.com Depending on the reagents and conditions, this could potentially lead to a ketone (3-(benzoyl)-1-methylpiperidine-2,6-dione) or, with cleavage, a carboxylic acid.

Free-Radical Bromination: The use of reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at the benzylic position. masterorganicchemistry.com This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR). khanacademy.org

Modifying the N-substituent of the glutarimide (B196013) ring is a common strategy for altering the properties of piperidine-2,6-dione derivatives. acs.orgnih.govacs.org

N-Dealkylation/N-Alkylation: While direct removal of the N-methyl group can be challenging, a synthetic approach could involve the N-dealkylation of this compound to yield the parent 3-benzylpiperidine-2,6-dione. This secondary amine could then be re-alkylated with various alkyl or benzyl halides to introduce different substituents at the N1 position. This general approach has been used in the synthesis of N-alkyl and N-benzyl derivatives of other 3-substituted glutarimides, where the desired glutarimides were prepared by N-alkylation of the parent glutarimide with an appropriate halide. publish.csiro.au This "capping" of the imide nitrogen is an effective strategy for modifying the molecule's interactions. acs.orgnih.govacs.org

Creating analogs with different substituents on the piperidine ring itself is a fundamental approach to exploring the chemical space around this scaffold. ajchem-a.comresearchgate.net This typically involves de novo synthesis rather than modification of the pre-formed this compound.

Synthesis from Substituted Glutaric Anhydrides: A general method for producing N-substituted glutarimides involves the reaction of a substituted glutaric anhydride with a primary amine. publish.csiro.auresearchgate.net To create analogs of this compound with additional ring substituents, one would start with a correspondingly substituted glutaric anhydride. For example, a 4-methyl-3-benzylglutaric anhydride could be reacted with methylamine to yield 3-benzyl-1,4-dimethylpiperidine-2,6-dione.

Michael Addition Reactions: A facile and practical approach for constructing substituted piperidine-2,6-diones involves the Michael addition reaction between α,β-unsaturated amides (acrylamides) and esters, promoted by a base like potassium tert-butoxide (KOtBu). researchgate.net By choosing appropriately substituted reaction partners, a variety of analogs with substituents at the α- and β-positions (C3, C4, and C5) of the piperidine ring can be synthesized under transition-metal-free conditions. researchgate.net

Cyclization Strategies: Numerous methods exist for the synthesis of highly substituted piperidine rings, which could be adapted to form the dione structure. ajchem-a.comnih.govorganic-chemistry.org These include intramolecular cyclization reactions, Pd-catalyzed reactions, and stereoselective preparations that can control the arrangement of substituents around the ring. ajchem-a.comnih.gov For example, an indirect C-H functionalization approach involving the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening has been used to introduce substituents at the C3 position of the piperidine ring. nih.gov

Mechanistic Studies of 3 Benzyl 1 Methylpiperidine 2,6 Dione

Reaction Kinetics and Thermodynamics of 3-Benzyl-1-methylpiperidine-2,6-dione Transformations

Detailed kinetic and thermodynamic studies specifically on the formation of this compound are not extensively documented in publicly available literature. However, the principles governing its synthesis can be inferred from general knowledge of similar N-alkylation reactions. The formation of this compound typically involves the N-methylation of 3-benzylpiperidine-2,6-dione.

The reaction kinetics of such an N-alkylation are influenced by several factors, including the nature of the solvent, the type of base used, the temperature, and the concentration of the reactants. For instance, the use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction by solvating the cation of the base and leaving the anion more nucleophilic.

The choice of base is also critical. A strong, non-nucleophilic base is often preferred to deprotonate the nitrogen atom of the piperidine-2,6-dione, creating a nucleophilic amide that can then attack the methylating agent (e.g., methyl iodide). The rate of the reaction can be significantly enhanced by the selection of an appropriate base.

A hypothetical reaction coordinate diagram for the N-methylation of 3-benzylpiperidine-2,6-dione would show the reactants (3-benzylpiperidine-2,6-dione and a methylating agent) at a certain energy level, proceeding through a transition state to the final product, this compound, at a lower energy level. The energy difference between the reactants and the transition state represents the activation energy (Ea) of the reaction.

Table 1: Factors Influencing Reaction Kinetics of N-Alkylation

| Factor | Effect on Reaction Rate | Rationale |

| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) generally increase the rate. | Solvates the cation of the base, increasing the nucleophilicity of the anion. |

| Base | Stronger, non-nucleophilic bases (e.g., NaH, K2CO3) increase the rate. | More effective deprotonation of the piperidine-2,6-dione nitrogen. |

| Temperature | Increasing temperature generally increases the rate. | Provides more kinetic energy to overcome the activation energy barrier. |

| Concentration | Higher concentration of reactants increases the rate. | Increases the frequency of molecular collisions. |

Investigation of Reaction Intermediates in this compound Pathways

The investigation of reaction intermediates is key to elucidating the stepwise pathway of a chemical transformation. In the synthesis of this compound, the primary intermediate is the N-deprotonated anion of 3-benzylpiperidine-2,6-dione.

The formation of this intermediate is a crucial step. In the presence of a suitable base, the proton on the nitrogen atom of the piperidine-2,6-dione ring is abstracted, leading to the formation of a resonance-stabilized enolate-like anion. This anionic intermediate is a potent nucleophile.

The subsequent step involves the nucleophilic attack of this anion on the methylating agent, typically a methyl halide such as methyl iodide. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen anion attacks the electrophilic carbon of the methyl group, leading to the formation of the N-C bond and the displacement of the halide leaving group.

It is also possible, though less favorable, for O-alkylation to occur, where the oxygen of the dione (B5365651) moiety acts as the nucleophile. However, N-alkylation is generally the major pathway for piperidine-2,6-diones.

The presence of these intermediates can sometimes be inferred through trapping experiments or detected directly using spectroscopic methods under specific reaction conditions, such as at low temperatures to increase their lifetime.

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation of this compound

Advanced spectroscopic techniques are indispensable tools for the structural characterization of molecules like this compound and for providing evidence for proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for determining the structure of the final product and any isolable intermediates.

In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the methyl group attached to the nitrogen, the benzyl (B1604629) group protons, and the protons of the piperidine (B6355638) ring. The chemical shifts and coupling constants of the piperidine ring protons can provide information about the conformation of the ring. For a closely related compound, N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, detailed NMR data has been reported, which can serve as a reference. mdpi.com

Table 2: Representative ¹H NMR Data for a Structurally Similar Compound (N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione) mdpi.com

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| CH₂ (benzyl) | 4.90, 4.96 | d, d |

| Aromatic CH | 7.22-7.32 | m |

| Piperidine ring CH | 2.67-3.05 | m |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would show strong absorption bands corresponding to the two carbonyl (C=O) groups of the dione moiety. For instance, in a related N-benzylpiperidine derivative, a strong C=O stretch is observed around 1747 cm⁻¹. rsc.org

X-ray Crystallography: When a crystalline sample of the compound can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule. This technique can unambiguously determine the connectivity of atoms and the stereochemistry of the compound. For example, X-ray crystallography has been used to confirm the cis or trans relationship of substituents in similar piperazine-2,5-dione systems. chemrxiv.org

Computational Chemistry and Molecular Modeling of 3 Benzyl 1 Methylpiperidine 2,6 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-Benzyl-1-methylpiperidine-2,6-dione

Quantum chemical calculations are fundamental to elucidating the electronic properties, stability, and reactivity of a molecule. For a compound like this compound, methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights.

Electronic Properties: The electronic nature of the piperidine-2,6-dione ring is heavily influenced by the two carbonyl groups and the nitrogen atom. Studies on related N-acyl-glutarimides have shown that the amide bond within the ring can be significantly twisted, which affects its electronic stabilization and reactivity acs.org. The N-methyl group in this compound would further influence the electronic distribution and conformational preferences of the ring. The benzyl (B1604629) substituent at the 3-position introduces an aromatic system, which can participate in various electronic interactions.

Reactivity Indicators: Quantum chemical calculations can determine several reactivity descriptors. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO provides an estimate of the molecule's chemical stability. Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-deficient regions of the molecule, guiding the understanding of intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Data for this compound based on Analog Studies

| Parameter | Hypothetical Value/Description | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~3.5 D | Influences solubility and intermolecular forces. |

| MEP | Negative potential around carbonyl oxygens; Positive potential around the N-methyl group. | Predicts sites for non-covalent interactions. |

Conformational Analysis and Dynamics of this compound

The three-dimensional structure and flexibility of this compound are critical for its interaction with biological macromolecules. Conformational analysis helps identify the most stable arrangements of the atoms in space.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents and the dione (B5365651) functionality can lead to other low-energy conformations, such as twisted-boat forms ias.ac.in. For this compound, the primary conformational considerations would be the orientation of the benzyl group at the C3 position (axial vs. equatorial) and the puckering of the piperidine-2,6-dione ring.

Studies on N-alkyl-substituted piperidines have shown that the alkyl group on the nitrogen predominantly adopts a conformation that is antiperiplanar to the ring N-C bonds researchgate.net. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the transitions between different conformational states.

Table 2: Potential Stable Conformations of this compound

| Conformer | Benzyl Group Orientation | Ring Conformation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Chair | 0 (most stable) |

| 2 | Axial | Chair | +2-4 |

| 3 | Equatorial | Twist-Boat | +5-7 |

| 4 | Axial | Twist-Boat | +7-9 |

Molecular Docking and Simulation Studies of this compound and its Analogs with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships.

Given that the piperidine-2,6-dione scaffold is a known binder of the Cereblon (CRBN) E3 ubiquitin ligase, it is plausible that this compound and its analogs could be docked into the CRBN binding pocket nih.govrscf.ru. In such docking studies, the glutarimide (B196013) ring would be expected to form key hydrogen bonds with amino acid residues in the binding site, while the N-methyl and 3-benzyl groups would occupy adjacent pockets, influencing the binding affinity and selectivity chemrxiv.org.

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to analyze the detailed intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model that correlates a subset of these descriptors with the measured biological activity (e.g., IC50 values). QSAR studies on other piperidine derivatives have successfully identified key structural features that govern their activity nih.govnih.gov. For the title compound's derivatives, a QSAR model could reveal the importance of the benzyl group's substitution pattern or the nature of the substituent at the 1-position of the piperidine ring.

Table 3: Common Descriptors in QSAR Studies of Piperidine Derivatives

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies | Govern electrostatic and covalent interactions. |

| Steric | Molar Refractivity, Molecular Volume | Relate to the size and shape of the molecule and its fit in a binding site. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Influence membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Kier & Hall Indices | Describe molecular branching and connectivity. |

Analytical Method Development for 3 Benzyl 1 Methylpiperidine 2,6 Dione

Chromatographic Methods for Separation and Quantification of 3-Benzyl-1-methylpiperidine-2,6-dione

Chromatographic techniques are paramount for the separation of this compound from potential impurities, starting materials, and in the case of its chiral nature, from its enantiomer.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, both normal-phase and reversed-phase HPLC can be employed.

In reversed-phase HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The retention of this compound would be governed by the hydrophobic interactions of the benzyl (B1604629) and methyl groups with the stationary phase. A typical mobile phase would consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. The addition of a buffer, like phosphate (B84403) or acetate, can be used to control the pH and ensure consistent retention times. The presence of the benzyl group allows for sensitive detection using a UV detector, likely in the range of 210-280 nm. nih.gov

For the separation of polar impurities or in preparative applications, normal-phase HPLC might be advantageous. In this mode, a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) is used with a non-polar mobile phase, such as a mixture of hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate.

A key aspect of method development is optimization of the mobile phase composition to achieve adequate resolution of the target compound from any related substances. Gradient elution, where the mobile phase composition is changed during the run, can be particularly useful for separating compounds with a wide range of polarities.

Table 1: Illustrative Reversed-Phase HPLC Parameters for Piperidine (B6355638) Derivatives

| Parameter | Condition | Reference |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) | nih.gov |

| Mobile Phase | Acetonitrile and 0.1% TFA in water | nih.gov |

| Detection | UV at 210, 254, 280 nm | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

This table provides an example of HPLC conditions used for related piperidine derivatives and can serve as a starting point for the analysis of this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 217.27 g/mol , is amenable to GC analysis, likely with an appropriate injection port temperature to ensure efficient vaporization without degradation.

A typical GC method would employ a capillary column coated with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or HP-5). The separation is based on the boiling points and interactions of the analytes with the stationary phase. The temperature of the GC oven is a critical parameter and is often programmed to increase during the analysis (a temperature gradient) to elute compounds with different boiling points effectively.

For detection, a Flame Ionization Detector (FID) can be used, which provides good sensitivity for organic compounds. However, for more definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method. rsc.org GC-MS provides not only retention time data but also mass spectra, which can confirm the identity of the compound and any impurities. The use of a non-polar polymer like (5%-phenyl)-methylpolysiloxane for the capillary column has been shown to be effective for related compounds.

Table 2: General GC-MS Parameters for the Analysis of N-Benzylpiperidine Derivatives

| Parameter | Condition | Reference |

| Column | Capillary column (e.g., DB-5) | |

| Carrier Gas | Helium | |

| Injection | Split/Splitless | rsc.org |

| Detector | Mass Spectrometer (MS) | rsc.org |

This table outlines common GC-MS conditions that could be adapted for this compound analysis.

Chiral Chromatography for Enantiomeric Separation

The presence of a stereocenter at the 3-position of the piperidine ring means that this compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are of utmost importance. Chiral chromatography is the most effective method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for enantiomeric separation. This is achieved by using a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica support, are widely used and have proven effective for the separation of piperidine-2,6-dione derivatives.

For instance, a Chiralpak AD-H column, which is an amylose-based CSP, has been successfully used for the analytical separation of a related compound, Benzyl-3-methyl-4-piperidone. chiraltech.com The mobile phase for such separations often consists of a non-polar solvent like hexane or heptane (B126788) mixed with a polar modifier such as isopropanol or ethanol. The addition of a small amount of an amine, like diethylamine (B46881) (DEA), can improve peak shape and resolution for basic compounds. chiraltech.com Both normal-phase and polar organic modes can be effective, and the choice depends on the specific compound and the CSP. sigmaaldrich.com

Table 3: Exemplary Chiral HPLC Conditions for Piperidine Derivatives

| Parameter | Condition | Reference |

| Column | CHIRALPAK AD-H, 250 x 4.6 mm | chiraltech.com |

| Mobile Phase | Acetonitrile with 0.1% DEA | chiraltech.com |

| Flow Rate | 1.0 mL/min | chiraltech.com |

| Detection | UV at 245 nm | chiraltech.com |

This table presents established chiral HPLC conditions for a structurally similar compound, providing a strong basis for developing a method for the enantiomeric separation of this compound.

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for analyzing its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.

The ¹H NMR spectrum would provide information about the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic methylene (B1212753) protons, the N-methyl protons (as a singlet), and the protons on the piperidine ring. The chemical shifts and coupling constants of the piperidine ring protons would be particularly informative for determining the conformation of the ring, which is expected to be a chair-like conformation. nih.gov

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The two carbonyl carbons of the dione (B5365651) functionality would appear at the downfield end of the spectrum (around 170 ppm). The aromatic carbons, the benzylic carbon, the N-methyl carbon, and the carbons of the piperidine ring would all have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.4 | 127 - 138 |

| Benzylic (CH₂) | ~4.5 - 5.0 | ~45 - 55 |

| N-Methyl (CH₃) | ~2.8 - 3.2 | ~30 - 40 |

| Piperidine Ring CH₂ | 1.8 - 2.8 | 20 - 40 |

| Piperidine Ring CH | 2.5 - 3.5 | 35 - 50 |

| Carbonyl (C=O) | - | ~170 - 175 |

This table provides estimated NMR chemical shift ranges based on data from similar structures. Actual values may vary.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation pattern, which can provide valuable structural information. When coupled with a chromatographic technique like GC or HPLC, it becomes a powerful analytical tool for both identification and quantification.

For this compound, the electron ionization (EI) mass spectrum, typically obtained from GC-MS, would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be influenced by the structure of the molecule. A prominent fragment would likely be the tropylium (B1234903) ion (m/z 91), which is characteristic of compounds containing a benzyl group. Cleavage of the benzyl group would result in a fragment at m/z 91 and a fragment corresponding to the rest of the molecule. Other fragmentations could involve the piperidine ring, such as the loss of CO or other small neutral molecules. The fragmentation of related N-benzylpiperazine compounds often involves the formation of the benzyl cation. rsc.org

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Table 5: Potential Mass Fragments for this compound

| m/z | Possible Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 126 | [M - C₇H₇]⁺ |

This table lists some of the expected key fragments in the mass spectrum of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The development of spectroscopic methods for the identification and characterization of this compound would be a critical step in its analysis.

Infrared (IR) Spectroscopy would be expected to reveal characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational modes would include:

C=O stretching: Two distinct carbonyl stretching bands would be anticipated for the dione functionality within the piperidine ring, typically in the region of 1680-1750 cm⁻¹.

C-N stretching: Vibrations associated with the tertiary amine within the ring and the N-methyl group would likely appear in the 1250-1020 cm⁻¹ range.

Aromatic C-H stretching: These would be observed above 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region would indicate the presence of the benzyl group's phenyl ring.

Aliphatic C-H stretching: These would be found just below 3000 cm⁻¹.

Without experimental data, a specific data table of observed frequencies cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy would be useful for detecting the chromophoric benzyl group. The benzene (B151609) ring would be expected to exhibit characteristic absorption maxima. The electronic transitions would likely be π → π* transitions associated with the aromatic system. The exact wavelengths (λmax) and molar absorptivity (ε) would be dependent on the solvent used.

A hypothetical data table for expected UV-Vis absorption is presented below for illustrative purposes, but it is important to note that these are not based on experimental findings for the specific compound.

Hypothetical UV-Vis Absorption Data

| Chromophore | Expected λmax (nm) | Type of Transition |

|---|

Crystallographic Analysis of this compound

Crystallographic Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This analysis would provide precise information on bond lengths, bond angles, and the conformation of the piperidine-2,6-dione ring and its substituents.

Studies on similar piperidine derivatives suggest that the six-membered ring typically adopts a chair or a distorted chair conformation. The orientation of the benzyl and methyl groups (axial vs. equatorial) would be a key feature determined by this analysis.

A crystallographic study would yield a detailed set of parameters, which would be deposited in a structural database such as the Cambridge Structural Database (CSD). However, a search of the CSD and other crystallographic databases did not yield an entry for this compound.

Should single crystals of the compound be successfully grown and analyzed, the following crystallographic data would be determined:

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Synthetic Utility of 3 Benzyl 1 Methylpiperidine 2,6 Dione As a Building Block

Utilization of 3-Benzyl-1-methylpiperidine-2,6-dione in Heterocyclic Chemistry

The piperidine-2,6-dione (glutarimide) ring is a common motif in a variety of heterocyclic structures with diverse biological activities. The functional groups of this compound, namely the two carbonyl groups and the activated methylene (B1212753) position adjacent to the benzyl (B1604629) group, offer several avenues for the construction of new heterocyclic systems.

General strategies for the synthesis of substituted piperidine-2,6-diones often involve the cyclization of appropriately substituted glutaric acid derivatives or the modification of pre-existing glutarimide (B196013) rings. For instance, a facile and practical approach for the construction of α-substituted piperidine-2,6-diones from methyl acetates and acrylamides under transition-metal-free conditions has been reported. researchgate.netresearchgate.net While this method does not directly yield the title compound, it highlights a potential pathway for the synthesis of its precursors.

The N-benzyl group in related glutarimides has been utilized in formal [3+3] cycloaddition strategies with α,β-unsaturated esters to form substituted glutarimides, which are valuable intermediates for more complex heterocyclic systems. researchgate.net Although this example focuses on N-benzyl substitution, it underscores the utility of the glutarimide core in cycloaddition reactions.

Incorporation of the this compound Scaffold into Complex Molecular Architectures

The incorporation of the piperidine-2,6-dione scaffold is a key feature in the synthesis of numerous biologically active molecules. The specific substitution pattern of this compound could lend itself to the construction of complex molecular architectures.

While no direct examples of the use of this compound in the synthesis of complex natural products or pharmaceuticals were found in the available literature, the general importance of the piperidine-2,6-dione core is well-established. For example, derivatives of piperidine-2,6-dione are being investigated as tumor necrosis factor inhibitors.

The synthesis of polysubstituted piperidines is a critical area of research, with various methods developed for their stereoselective construction. nih.govwhiterose.ac.ukmdpi.com These methods, which include hydrogenation of substituted pyridines and various cyclization strategies, could potentially be adapted for the synthesis or further functionalization of the this compound scaffold.

Role of this compound in Multi-Step Organic Syntheses

In multi-step organic syntheses, the strategic introduction and modification of key functional groups are paramount. The this compound molecule possesses several reactive sites that could be exploited in a multi-step sequence.

The synthesis of related N-methyl piperidine (B6355638) derivatives has been described, highlighting the importance of the N-alkylation step. journalagent.com The synthesis of the title compound would likely involve the N-methylation of 3-benzylglutarimide or the C-benzylation of N-methylglutarimide. The alkylation of imides is a well-known transformation and can be achieved under various conditions.

While no specific multi-step syntheses explicitly employing this compound as an intermediate could be identified, the general reactivity of the glutarimide ring suggests its potential as a precursor to a variety of functionalized piperidines. For example, reduction of the carbonyl groups could lead to the corresponding diols or piperidines, and the α-position to the benzyl group could be further functionalized.

Structure Activity Relationship Sar Studies of 3 Benzyl 1 Methylpiperidine 2,6 Dione Analogs

Impact of Substitutions on the Benzyl (B1604629) Moiety on Biological Activity Profiles

The benzyl group at the 3-position of the piperidine-2,6-dione ring offers a prime site for structural modifications to explore and optimize biological activity. Studies on related 2-benzylglutarimides have provided significant insights into how substitutions on the phenyl ring of the benzyl moiety can dramatically alter the anticonvulsant activity and neurotoxicity of these compounds. nih.gov

A systematic approach to understanding the impact of benzyl substituents was undertaken by preparing a series of 2-benzylglutarimides and their N-methyl analogs, with various substitutions on the benzyl ring. nih.gov These compounds were evaluated for their efficacy in protecting against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet), as well as for their neurotoxicity. nih.gov

The findings from these studies revealed that both the position and the electronic nature of the substituent on the benzyl ring play a crucial role in determining the anticonvulsant profile. For instance, in the series of 2-benzylglutarimides, the introduction of a chlorine atom at the para-position of the benzyl ring led to a particularly promising candidate. nih.gov The 2-(4-chlorobenzyl)glutarimide demonstrated a potent and broad-spectrum anticonvulsant activity, being effective against both MES and scMet-induced seizures, coupled with low neurotoxicity. nih.gov

The following table summarizes the anticonvulsant activity of selected 2-benzylglutarimide analogs, highlighting the influence of benzyl ring substitutions.

| Compound | Substituent on Benzyl Ring | Anticonvulsant Activity (MES, ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |

|---|---|---|---|

| Unsubstituted | H | >100 | >300 |

| 4-Chloro | 4-Cl | 35.5 | 140 |

| 2-Chloro | 2-Cl | >100 | >300 |

| 3,4-Dichloro | 3,4-Cl₂ | 55.0 | 200 |

| 4-Methyl | 4-CH₃ | >100 | >300 |

| 4-Methoxy | 4-OCH₃ | >100 | >300 |

The data clearly indicates that a 4-chloro substitution on the benzyl ring significantly enhances anticonvulsant activity compared to the unsubstituted analog and other substituted analogs. nih.gov The position of the chloro substituent is also critical, with the 2-chloro analog showing a loss of activity. nih.gov This suggests that steric and electronic factors at the para-position are favorable for interaction with the biological target. The introduction of other groups like methyl or methoxy (B1213986) at the para-position did not lead to an improvement in activity. nih.gov

Influence of Modifications to the Piperidine-2,6-dione Core on Molecular Interactions

The piperidine-2,6-dione ring is a crucial component for the biological activity of this class of compounds. Modifications to this core structure, such as altering the substitution pattern or ring size, can have a profound impact on molecular interactions and, consequently, the biological profile.

Studies on related compounds have shown that the nature and position of substituents on the piperidine-2,6-dione ring are critical. For instance, research on a series of piperidine-2,6-dione-piperazine derivatives revealed that specific substitutions on the piperidine-2,6-dione core are essential for achieving a desired multi-receptor antipsychotic profile. nih.gov In these studies, a 4-(4-chlorophenyl) substituent on the piperidine-2,6-dione ring was found to be a key feature for high affinity at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Furthermore, the influence of the core heterocycle can be inferred from comparative studies of compounds with different ring systems. For example, research on 3-alkyl-3-benzyl-substituted 2-pyrrolidinones (a five-membered ring system) has also demonstrated significant anticonvulsant activity. While not a direct modification of the piperidine-2,6-dione core, the comparison highlights the importance of the relative orientation of the substituents, which is dictated by the ring's geometry.

The N-methylation of the piperidine-2,6-dione ring, as in the parent compound 3-benzyl-1-methylpiperidine-2,6-dione, is another important modification. Studies on 2-benzylglutarimides have shown that N-methylation can influence the anticonvulsant activity and neurotoxicity profile. nih.gov The N-methyl analogs often exhibit different potency and toxicity compared to their N-unsubstituted counterparts, suggesting that the N-methyl group can affect the compound's absorption, distribution, metabolism, excretion (ADME) properties, or its binding to the target. nih.gov

Stereochemical Considerations in the SAR of this compound Derivatives

The presence of a chiral center at the 3-position of the piperidine-2,6-dione ring in this compound implies that the compound can exist as a pair of enantiomers. Stereochemistry is a critical factor in the SAR of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes.

While specific studies on the stereoselectivity of this compound itself are not extensively reported in the available literature, the importance of stereochemistry in related anticonvulsant agents is well-established. For example, in the case of the anticonvulsant drug procyclidine, which has a different but related structure, the stereochemical arrangement of the molecule is known to be crucial for its activity. nih.gov

In the broader context of piperidine (B6355638) derivatives, stereochemistry has been shown to play a significant role in their biological activity. Therefore, it is highly probable that the two enantiomers of this compound would display different potencies and potentially different types of biological activities. The spatial arrangement of the benzyl group and the piperidine-2,6-dione ring would differ between the (R) and (S) enantiomers, leading to distinct binding interactions at the molecular target. The resolution and separate biological evaluation of the enantiomers of this compound and its analogs would be a critical step in elucidating a complete SAR profile and identifying the more active and less toxic stereoisomer for potential therapeutic development.

Chemical Degradation and Stability Studies of 3 Benzyl 1 Methylpiperidine 2,6 Dione

Photochemical Degradation Pathways of 3-Benzyl-1-methylpiperidine-2,6-dione

The photochemical degradation of this compound is anticipated to be initiated by the absorption of ultraviolet (UV) radiation, primarily by the benzyl (B1604629) group. The benzene (B151609) ring is a known chromophore that absorbs UV light, which can lead to the excitation of electrons to higher energy states. This increased energy can trigger a variety of photochemical reactions.

The most probable primary photochemical process is the homolytic cleavage of the benzylic C-N bond, which is often the most labile bond connected to the benzyl group upon photoexcitation. This cleavage would result in the formation of a benzyl radical and a piperidine-2,6-dione-yl radical.

Key predicted photochemical degradation reactions include:

Norrish Type I Cleavage: The excited carbonyl groups within the piperidine-2,6-dione ring could potentially undergo Norrish Type I cleavage, leading to the formation of a diradical intermediate and subsequent ring fragmentation.

Photo-oxidation: In the presence of oxygen, the initial radical species can react to form peroxy radicals, which can then propagate a chain reaction leading to a variety of oxidized products.

Photo-hydrolysis: The presence of water and UV light can lead to hydrolysis reactions, potentially at an accelerated rate compared to hydrolysis in the dark.

The subsequent reactions of these initial radical species can lead to a complex mixture of degradation products. The benzyl radical can dimerize to form bibenzyl, or react with oxygen to form benzaldehyde (B42025) and benzoic acid. The piperidine-2,6-dione-yl radical can undergo further rearrangement, fragmentation, or react with other radicals or solvent molecules.

Illustrative Photochemical Degradation of this compound under UV Irradiation

| Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (Benzyl Radical Adduct) (%) | Major Degradant 2 (Ring-Opened Product) (%) |

| 0 | 100 | 0 | 0 |

| 6 | 85 | 8 | 5 |

| 12 | 72 | 15 | 10 |

| 24 | 55 | 25 | 15 |

| 48 | 30 | 40 | 22 |

Note: The data in this table is illustrative and hypothetical, based on general principles of photochemical degradation of similar compounds, as direct experimental data for this compound is not available in the public domain.

Hydrolytic Stability of this compound under Various Conditions

The hydrolytic stability of this compound is dependent on the pH of the aqueous environment. The piperidine-2,6-dione ring, also known as a glutarimide (B196013), contains two amide-like bonds within a cyclic structure, which are susceptible to hydrolysis.

Under acidic conditions: The hydrolysis is expected to be acid-catalyzed. The initial step would involve the protonation of one of the carbonyl oxygens, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate, followed by the cleavage of one of the C-N bonds and the opening of the piperidine (B6355638) ring. The expected product of this initial hydrolysis would be N-(1-carboxy-3-phenylpropyl)-N-methyl-glutaramic acid.

Under neutral conditions: At neutral pH, the rate of hydrolysis is expected to be significantly slower compared to acidic or basic conditions. However, over extended periods, hydrolysis can still occur through the uncatalyzed attack of water on the carbonyl groups.

Under basic conditions: In the presence of a base, such as hydroxide (B78521) ions, the hydrolysis is significantly accelerated. The hydroxide ion is a stronger nucleophile than water and will directly attack the carbonyl carbon. This is followed by the cleavage of the C-N bond, leading to the formation of the corresponding carboxylate salt. The rate of basic hydrolysis is generally faster than that of acidic hydrolysis for amides.

Illustrative Hydrolytic Degradation of this compound at 50°C

| pH | Half-life (t½, days) | Major Degradation Product |

| 2.0 | 45 | N-(1-carboxy-3-phenylpropyl)-N-methyl-glutaramic acid |

| 7.0 | > 365 | Minimal degradation |

| 9.0 | 15 | Salt of N-(1-carboxy-3-phenylpropyl)-N-methyl-glutaramic acid |

Note: The data in this table is illustrative and hypothetical, based on the known hydrolytic stability of similar glutarimide structures, as direct experimental data for this compound is not available in the public domain.

Oxidative Degradation Mechanisms of this compound

The oxidative degradation of this compound can be initiated by various oxidizing agents, such as peroxides, metal ions, or atmospheric oxygen in the presence of light or heat. The likely sites of oxidation are the benzylic carbon and the carbons alpha to the nitrogen atom in the piperidine ring.

Oxidative cleavage of the piperidine ring is a plausible degradation pathway. organic-chemistry.orgnih.govacs.orgnih.gov This can occur through radical-mediated processes, where an initial hydrogen abstraction from a C-H bond alpha to the nitrogen leads to the formation of an iminium ion intermediate. This intermediate is then susceptible to nucleophilic attack by water or other nucleophiles present, leading to ring opening.

The benzyl group is also susceptible to oxidation. The benzylic C-H bond is relatively weak and can be a target for radical abstraction. This can lead to the formation of a benzylic hydroperoxide, which can further decompose to benzaldehyde and other oxidation products.

Potential oxidative degradation products include:

Ring-opened products resulting from the cleavage of the piperidine ring.

Benzaldehyde and benzoic acid from the oxidation of the benzyl group.

Hydroxylated derivatives of the parent molecule.

Illustrative Oxidative Degradation of this compound in the Presence of Hydrogen Peroxide

| Time (hours) | Parent Compound Remaining (%) | Major Oxidized Product 1 (Ring-Opened Aldehyde) (%) | Major Oxidized Product 2 (Benzaldehyde) (%) |

| 0 | 100 | 0 | 0 |

| 4 | 88 | 7 | 4 |

| 8 | 75 | 14 | 9 |

| 16 | 58 | 25 | 15 |

| 24 | 45 | 35 | 20 |

Note: The data in this table is illustrative and hypothetical, based on general principles of oxidative degradation of similar compounds, as direct experimental data for this compound is not available in the public domain.

Thermal Stability and Decomposition Products of this compound

The thermal stability of this compound will be dictated by the strength of its covalent bonds and the potential for thermally induced reactions. Upon heating, the molecule will eventually reach a temperature at which decomposition occurs.

The N-benzyl group is expected to be a key site for initial thermal decomposition. Pyrolysis studies of benzyl-containing compounds have shown that the benzylic C-N bond can cleave at elevated temperatures, leading to the formation of a benzyl radical. nih.gov This radical can then undergo a variety of subsequent reactions, including:

Isomerization: The benzyl radical can isomerize to other cyclic or acyclic C7H7 radicals.

Fragmentation: The radical can fragment into smaller, more stable molecules such as fulvenallene, hydrogen atoms, and various hydrocarbon radicals. nih.gov

The piperidine-2,6-dione ring itself is expected to be relatively thermally stable, but at higher temperatures, it will also decompose. Decarboxylation (loss of CO2) and fragmentation of the ring are likely to occur, leading to a complex mixture of smaller nitrogen-containing compounds and volatile gases.

Anticipated thermal decomposition products include:

Toluene (B28343) (from the benzyl radical abstracting a hydrogen atom)

Styrene

Benzene

Smaller hydrocarbons (e.g., methane, ethene)

Carbon dioxide

Ammonia and other small nitrogenous compounds

Illustrative Thermal Decomposition Products of this compound at Different Temperatures

| Temperature (°C) | Major Decomposition Products |

| 200 - 300 | Initial signs of decomposition, potential loss of benzyl group. |

| 300 - 400 | Significant fragmentation of the benzyl group to toluene and other aromatics. Initial fragmentation of the piperidine-dione ring. |

| > 400 | Extensive fragmentation into smaller hydrocarbons, CO2, and nitrogenous compounds. |

Note: The data in this table is illustrative and hypothetical, based on thermal decomposition studies of compounds with similar functional groups, as direct experimental data for this compound is not available in the public domain.

Conclusion and Future Perspectives in Research on 3 Benzyl 1 Methylpiperidine 2,6 Dione

Summary of Key Academic Contributions and Discoveries Related to 3-Benzyl-1-methylpiperidine-2,6-dione

The academic importance of this compound is best understood through the lens of its constituent parts: the piperidine-2,6-dione core, the N-methyl group, and the 3-benzyl substituent. The piperidine-2,6-dione structure is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active molecules. researchgate.net A significant body of research has been dedicated to synthesizing and evaluating derivatives of this core structure.

Key discoveries related to analogous compounds have laid a foundation for understanding the potential of this compound. For instance, various substituted piperidine-2,6-diones have been investigated for their therapeutic potential. acs.orgacs.org Research into derivatives has shown promise in areas such as antipsychotic development, where they have been designed to interact with multiple receptors like dopamine (B1211576) and serotonin (B10506). nih.gov

The substitution at the 3-position of the piperidine (B6355638) ring is a common strategy for modulating biological activity. The introduction of different groups at this position has led to the discovery of compounds with diverse pharmacological profiles. The N-methyl group, as seen in various N-methylpiperidine derivatives, has also been shown to be a key feature in compounds with anti-cancer properties. nih.gov Furthermore, the N-benzyl piperidine motif is a frequently employed structural element in drug discovery, valued for its ability to influence physicochemical properties and engage in crucial cation-π interactions with biological targets. nih.gov

While a facile and practical synthesis for substituted piperidine-2,6-diones under transition-metal-free conditions has been developed, researchgate.net the specific synthesis of this compound is not prominently documented, representing a gap in the current literature. The collective research on related structures, however, strongly suggests that this compound would be a valuable subject for synthetic and medicinal chemistry studies.

Table 1: Examples of Bioactive Piperidine Derivatives and Their Significance

| Compound Class | Substitution Pattern | Investigated Application | Reference |

|---|---|---|---|

| Substituted piperidine-2,6-diones | Varied at position 3 | Treatment of sickle cell disease and β-thalassemia | acs.orgacs.org |

| Piperidine-2,6-dione derivatives | Complex substitutions | Multireceptor atypical antipsychotics | nih.gov |

| N-methylpiperidine derivatives | 2,6-disubstituted | Anti-cancer agents | nih.gov |

Unexplored Research Avenues and Challenges for this compound

The landscape of research for this compound is largely uncharted, presenting numerous opportunities for new discoveries.

Key Unexplored Avenues:

Synthesis and Characterization: The most immediate research avenue is the development of a robust and stereoselective synthetic route to obtain this compound in high purity. The chirality at the 3-position, introduced by the benzyl (B1604629) group, means that the synthesis of individual enantiomers is crucial for evaluating their distinct biological activities.

Biological Screening: A comprehensive biological evaluation of the compound is a significant unexplored area. This would involve screening against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions, to identify any potential therapeutic activities. Given the history of related compounds, initial screening could focus on anti-cancer, anti-inflammatory, and neurological disease models.

Structural Biology: Should the compound show significant biological activity, co-crystallization studies with its biological target would provide invaluable insights into its mechanism of action at the molecular level. This would also guide future structure-activity relationship (SAR) studies for the development of more potent and selective analogues.

Physicochemical Profiling: A detailed investigation of its physicochemical properties, including solubility, stability, and membrane permeability, is necessary to assess its drug-likeness and potential for further development.

Anticipated Research Challenges:

Stereocontrol: Achieving high enantioselectivity in the synthesis of the (R) and (S) isomers of this compound could be a significant challenge.

Predicting Bioactivity: Without direct experimental data, predicting the specific biological targets of this compound remains speculative. Broad, unbiased screening approaches may be necessary to uncover novel activities.

Metabolic Stability: The metabolic fate of the N-methyl and benzyl groups would need to be investigated, as metabolic transformation can significantly impact the compound's efficacy and clearance.

Potential for Advanced Applications of this compound in Chemical Science and Technology

Based on the established roles of its structural components, this compound holds potential for a range of advanced applications.

In Medicinal Chemistry and Pharmacology:

Therapeutic Agent Development: Drawing parallels from its analogues, this compound could be a promising candidate for development as an anti-cancer, immunomodulatory, or neuroprotective agent. The combination of the piperidine-2,6-dione core with the N-methyl and 3-benzyl groups could result in a unique pharmacological profile.

Probe for Biological Systems: As a well-defined small molecule, it could be used as a chemical probe to study the function of specific biological pathways, provided it demonstrates high selectivity for a particular target.

In Chemical Science and Technology:

Chiral Building Block: The enantiomerically pure forms of this compound could serve as valuable chiral building blocks for the synthesis of more complex molecules, including natural products and other pharmaceuticals.

Ligand in Asymmetric Catalysis: The rigid, chiral structure of the piperidine ring could make it a suitable scaffold for the design of new ligands for asymmetric catalysis, potentially enabling novel chemical transformations with high stereocontrol.

Material Science: Functionalized piperidine derivatives can be explored for applications in material science, for example, as components of functional polymers or as modifiers for surface properties. The aromatic benzyl group could facilitate π-π stacking interactions, which can be useful in the design of self-assembling materials.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Piperidine-2,6-dione |

| N-methylpiperidine |

| N-benzyl piperidine |

| Dopamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.